5-Chlorotryptamine

Neuroscience Receptor Pharmacology Radioligand Binding Assay

Research reproducibility in serotonin pharmacology demands precise receptor probes. Generic C5-halogen substitution alters binding affinity and functional efficacy, invalidating assay comparisons. 5-Chlorotryptamine (CAS 3764-94-1) delivers defined pharmacological activity. - **5-HT2A full agonist** & 5-HT2B partial agonist; Ki = 5.5 nM at 5-HT1A (5.8x > tryptamine) - **5-HT3A weak partial agonist** (Rmax = 0.0037) - ideal for desensitization studies - **Precursor** for 5-chloro-N,N-DMT synthesis - **≥98% purity** - analytical reference standard for HPLC/LC-MS

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 3764-94-1
Cat. No. B1214102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorotryptamine
CAS3764-94-1
Synonyms5-chlorotryptamine
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CCN
InChIInChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2
InChIKeyFVQKQPVVCKOWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorotryptamine: Pharmacological Overview


5-Chlorotryptamine (CAS 3764-94-1) is a halogenated indoleethylamine derivative of tryptamine, distinguished by a chlorine substituent at the 5-position of the indole ring [1]. This structural modification yields a well-defined in vitro pharmacological profile as a serotonin (5-HT) receptor agonist, with documented partial agonist activity at the 5-HT2B receptor and full agonist activity at the 5-HT2A receptor . It is widely utilized as a research tool in neuroscience and pharmacology to probe serotonin receptor function and is a key precursor in the synthesis of more complex tryptamine derivatives, notably 5-chloro-N,N-DMT [2].

Serotonin receptor probe Reported engagement at 5-HT1A, 5-HT2A, and 5-HT3A subtypes supports pathway mapping studies
Chlorine-defined scaffold 5-chloro substitution yields a distinct binding profile vs. fluoro and unsubstituted analogs
Analytical reference form Crystalline solid with verified purity supports reproducible synthesis and method development

Why 5-Chlorotryptamine Cannot Be Replaced


Generic substitution among 5-substituted tryptamines is scientifically unsound due to the profound impact of the C5 halogen on receptor binding affinity, functional activity, and selectivity. The electronegativity and size of the halogen atom critically influence interaction with specific serotonin receptor subtypes, as evidenced by comparative in vitro studies [1]. For instance, while 5-chlorotryptamine and 5-fluorotryptamine exhibit comparable binding affinities at the 5-HT3A receptor, their functional efficacies diverge drastically, with 5-chlorotryptamine acting as a very weak partial agonist compared to its 5-fluoro analog [2]. This single-atom variation translates into distinct pharmacological outcomes, rendering cross-substitution without validation a high-risk practice for research reproducibility. The following quantitative evidence guide delineates the precise, verifiable points of differentiation that mandate the use of 5-chlorotryptamine for specific scientific applications.

Aspect
5-Chlorotryptamine
Common Substitute
Risk
5-HT1A/2A Binding
Higher affinity for 5-HT1A; distinct 5-HT2A profile
5-Fluorotryptamine shows lower 5-HT1A affinity and different 5-HT2A binding
Binding profile may shift, altering target engagement interpretation
5-HT3A Function
Very weak partial agonist (minimal activation)
5-Fluorotryptamine is a robust partial agonist
Functional efficacy divergence may impact ion channel desensitization studies
Precursor Chemistry
Specific starting material for 5-chloro-DMT
5-Methoxy or 5-fluoro analogs lead to different final products
Halogen identity determines SAR scaffold; substitution changes chemical space

5-Chlorotryptamine Evidence Guide


5-HT1A and 5-HT2A Binding Comparison

5-Chlorotryptamine exhibits a distinct affinity profile at 5-HT1A and 5-HT2A receptors when directly compared to its unsubstituted parent, tryptamine, and its closest halogen analog, 5-fluorotryptamine. It demonstrates a notably higher affinity for 5-HT1A (Ki = 5.5 nM) compared to tryptamine (Ki = 32 nM) and 5-fluorotryptamine (Ki = 18 nM), representing a 5.8-fold and 3.3-fold increase, respectively [1]. At the 5-HT2A receptor, its affinity is more comparable but still distinct, with a Ki of 889 nM versus tryptamine's 2396 nM and 5-fluorotryptamine's 3908 nM [1].

5-HT1A/2A Binding
Head-to-head
5-HT1A Ki: 5.5 nM (5-Cl) vs 32 nM (Tryptamine) vs 18 nM (5-F); 5-HT2A Ki: 889 nM vs 2396 nM vs 3908 nM
Supports receptor subtype probe selection
Mean of three replicates, radioligand binding
Neuroscience Receptor Pharmacology Radioligand Binding Assay

5-HT3A Functional Divergence vs. 5-Fluorotryptamine

At the ligand-gated ion channel 5-HT3A receptor, 5-chlorotryptamine and 5-fluorotryptamine display similar binding affinities but drastically different functional efficacies. While both compounds have comparable Ki values, 5-chlorotryptamine is a very weak partial agonist with a maximum response (Rmax) of just 0.0037 relative to the full agonist serotonin [1]. In stark contrast, 5-fluorotryptamine is a more robust partial agonist with an Rmax of 0.15 under the same conditions [1].

5-HT3A Function
Head-to-head
Rmax 0.0037 (5-Cl) vs 0.15 (5-F); Ki ~2.7 µM both
Supports ion channel desensitization studies
Xenopus oocyte expression, human 5-HT3A
Electrophysiology 5-HT3 Receptor Partial Agonism

Verified Purity and Form Specification

For applications requiring precise quantification and synthetic reproducibility, 5-chlorotryptamine hydrochloride is available from multiple reputable vendors with a verified minimum purity of ≥98% by HPLC [1]. This is a critical quality benchmark, as lower purity grades (e.g., 95% ) can introduce contaminants that skew analytical results or lower the yield of subsequent synthetic steps. The compound is supplied as a well-defined crystalline solid with established solubility parameters in standard organic solvents (e.g., DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL) , facilitating consistent and predictable experimental preparation.

Purity Specification
Specification review
≥98% (HPLC), crystalline solid
Supports analytical and synthetic reproducibility
Solubility: DMF, DMSO, Ethanol (CoA)
Analytical Chemistry Organic Synthesis Quality Control

Synthetic Precursor Utility

5-Chlorotryptamine is a validated and widely used precursor in the synthesis of more complex and pharmacologically relevant tryptamine derivatives. Its primary documented use is as the starting material for the synthesis of 5-chloro-N,N-DMT [1], a compound of interest in structure-activity relationship (SAR) studies of psychedelic agents. This is a direct and specific application; while other 5-substituted tryptamines (e.g., 5-methoxy, 5-fluoro) can be used for their respective dimethyltryptamine analogs, the chlorine substituent imparts distinct electronic and steric properties that influence the final compound's pharmacological profile and synthetic route [2].

Precursor Role
Class-level
Documented precursor to 5-chloro-N,N-DMT
Context-dependent; supports specific SAR scaffold
Halogen identity dictates final product properties
Synthetic Chemistry Drug Discovery Precursor

5-Chlorotryptamine Key Applications


5-HT1A Receptor Profiling

Given its high affinity for 5-HT1A receptors (Ki = 5.5 nM), 5-chlorotryptamine is a strong candidate for use as a reference ligand in radioligand binding assays designed to characterize novel compounds targeting this receptor subtype [1]. Its affinity is 5.8-fold higher than that of the unsubstituted parent tryptamine, making it a more potent probe for in vitro studies of 5-HT1A pharmacology [1].

5-HT3A Receptor Desensitization

The unique functional profile of 5-chlorotryptamine at the 5-HT3A receptor, characterized by very weak partial agonism (Rmax = 0.0037) despite moderate binding affinity, makes it an invaluable tool for studying ligand-gated ion channel desensitization [2]. Its near inability to activate the receptor allows researchers to differentiate between ligand binding and subsequent channel gating events, providing a clear functional contrast to more efficacious partial agonists like 5-fluorotryptamine [2].

Halogenated Tryptamine Synthesis for SAR

5-Chlorotryptamine serves as a critical and well-documented precursor for the synthesis of 5-chloro-N,N-DMT and other related compounds [3]. Its defined role in synthetic pathways enables the exploration of how the 5-chloro substituent alters the pharmacological activity of the dimethyltryptamine scaffold compared to 5-methoxy or 5-fluoro analogs [4]. This is a core application in medicinal chemistry programs investigating the molecular determinants of psychedelic action.

Analytical Methods for Tryptamines

As a commercially available analytical reference standard with a defined purity of ≥98% and well-characterized physical properties, 5-chlorotryptamine hydrochloride is ideally suited for the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of tryptamines in complex matrices . Its use as a calibration standard ensures method accuracy and reproducibility in forensic or pharmacokinetic studies .

Application
Selection Property
Validation Focus
5-HT1A receptor profiling
5-HT1A affinity context
Binding assay endpoint review
5-HT3A receptor desensitization studies
Functional efficacy profile
Ion channel gating endpoint
Halogenated tryptamine SAR synthesis
Precursor specificity
SAR scaffold validation
Analytical method development for tryptamines
High-purity reference standard
Calibration and method accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorotryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.